

The Endogenous Roles of PACAP(1-27) in Human Physiology: A Technical Guide

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Compound of Interest

Compound Name: PACAP (1-27), human, ovine, rat

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant endogenous roles in human physiology. This technical guide provides a comprehensive overview of the shorter isoform, PACAP(1-27), focusing on its signaling pathways, physiological functions, and the experimental methodologies used to elucidate its effects. Quantitative data from key human studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling and experimental workflow diagrams are presented to offer a clear visual representation of the complex processes involving PACAP(1-27). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the PACAP system.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from ovine hypothalamus and is known for its potent ability to stimulate adenylate cyclase.[1][2] It exists in two bioactive forms: a 38-amino acid version (PACAP-38) and a C-terminally truncated 27-amino acid form, PACAP(1-27).[3][4] PACAP(1-27) shares significant structural homology (68%) with Vasoactive Intestinal Peptide (VIP), placing it within the secretin/glucagon/VIP superfamily of peptides.[3][5][6] While PACAP-38 is generally the more abundant form in tissues, both peptides exhibit similar biological activities.[7] PACAP is widely distributed

throughout the central and peripheral nervous systems, as well as in various peripheral organs, including the pancreas, lungs, heart, gastrointestinal tract, and endocrine glands, highlighting its diverse physiological importance.[1][4][5]

PACAP(1-27) Receptors and Signaling Pathways

PACAP(1-27) exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2.[3][4][8]

- **PAC1 Receptor (PAC1R):** This receptor shows a much higher affinity for PACAP (both PACAP-38 and PACAP-27) than for VIP, with an affinity that is 100 to 1000 times greater.[6][9][10] The equilibrium dissociation constant (K_d) for PACAP-27 binding to PAC1R is approximately 0.5 nM.[6] The PAC1R has numerous splice variants, which can lead to differential signaling.[11]
- **VPAC1 and VPAC2 Receptors:** These receptors bind both PACAP(1-27) and VIP with similarly high affinity.[8][12]

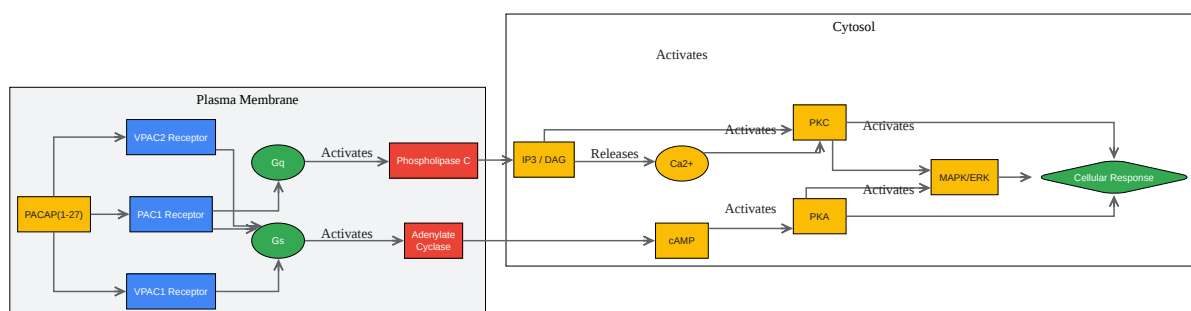
Upon binding to these receptors, PACAP(1-27) initiates several intracellular signaling cascades:

- **Adenylate Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway:** This is the predominant signaling pathway for all three receptors.[8] Activation of Gs protein stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][8]
- **Phospholipase C (PLC) - Calcium (Ca^{2+}) Pathway:** The PAC1 receptor, and to some extent the VPAC receptors, can also couple to Gq/11 proteins, activating Phospholipase C (PLC).[8] This leads to the generation of inositol phosphates and an increase in intracellular calcium concentrations.[1][8]
- **Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway:** PACAP receptors can activate the ERK signaling pathway, which can be dependent or independent of PKA and PKC activation.[8]

These signaling pathways ultimately modulate a wide range of cellular processes, including gene expression, cell proliferation and differentiation, ion channel activity, and neurotransmitter

release.[8][11][13]

Signaling Pathway Diagram



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Caption: PACAP(1-27) signaling pathways.

Endogenous Roles in Human Physiology

PACAP(1-27) is involved in a myriad of physiological processes in humans, acting as a neurotransmitter, neuromodulator, and hormone-like substance.

Nervous System

PACAP and its receptors are widely expressed in the central and peripheral nervous systems. [3] In the brain, high concentrations are found in the hypothalamus. [1] It plays a crucial role in:

- **Neuroprotection:** PACAP exerts neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and Parkinson's disease.[\[3\]](#)
- **Learning and Memory:** The PACAP/PAC1R signaling pathway is implicated in synaptic plasticity and hippocampus-dependent learning and memory.[\[6\]](#)[\[8\]](#)
- **Stress and Anxiety:** PACAP and PAC1R are highly expressed in stress-associated brain regions and are involved in modulating the body's stress response.[\[8\]](#)[\[10\]](#)
- **Circadian Rhythm:** PACAP is involved in the regulation of the biological clock.[\[11\]](#)

Cardiovascular System

PACAP(1-27) is a potent vasodilator.[\[2\]](#) It is localized in nerve fibers innervating blood vessels and induces vasodilation in various vascular beds, including the brachial artery in healthy men.[\[1\]](#) This vasodilatory effect can lead to skin flushing and an increase in body temperature when administered intravenously.[\[7\]](#) PACAP also has various functions within the heart, where both the peptide and its receptors are present.[\[2\]](#)

Endocrine System

PACAP(1-27) plays a significant role in regulating hormone secretion:

- **Insulin Secretion:** PACAP stimulates insulin secretion from pancreatic β -cells in a glucose-dependent manner, primarily through a cAMP-mediated mechanism.[\[1\]](#)[\[9\]](#)
- **Pituitary Hormone Release:** As its name suggests, PACAP stimulates the release of hormones from the anterior pituitary gland.[\[3\]](#)
- **Adrenal Gland:** It is involved in the secretion of catecholamines from the adrenal medulla.[\[11\]](#)

Gastrointestinal System

Within the gastrointestinal tract, PACAP(1-27) regulates motility, secretion, and blood flow.[\[9\]](#) [\[14\]](#) It can cause relaxation of the lower esophageal sphincter and influence gastric acid secretion.[\[14\]](#)

Respiratory System

PACAP(1-27) is present in nerves around bronchial and vascular smooth muscle in the airways and has bronchodilatory effects.[15][16] In human bronchial epithelial cells, it can induce chloride secretion.[17]

Quantitative Data from Human Studies

Parameter	Value/Effect	Experimental Context	Reference
PACAP(1-27) Infusion Rate (tolerable)	$\sim 3.5 \text{ pmol} \cdot \text{min}^{-1} \cdot \text{kg}^{-1}$	Intravenous infusion in healthy human volunteers. Higher doses cause intense skin flushing.	[1]
Intrarectal Body Temperature Change	+1.2°C to +2.4°C	Intravenous infusion of PACAP(1-27) at concentrations from 7.5 to 30 pmol/kg b.w./h in humans.	[7]
Receptor Binding Affinity (Kd)	$\sim 0.5 \text{ nM}$	Binding of PACAP(1-27) to the human PAC1 receptor.	[6]
Receptor Binding Affinity (VIP vs. PACAP)	>1000-fold lower for VIP	Comparison of VIP and PACAP(1-27) affinity for the human PAC1 receptor.	[6]
IC50 for Receptor Antagonism	3 nM (rat PAC1), 2 nM (rat VPAC1), 5 nM (human VPAC2)	PACAP(1-27) acting as a PACAP receptor antagonist.	[18]
Circulating PACAP Levels	<10 pmol/l	Basal circulating levels in healthy humans.	[1]

Experimental Protocols

In Vivo Infusion of PACAP(1-27) in Humans

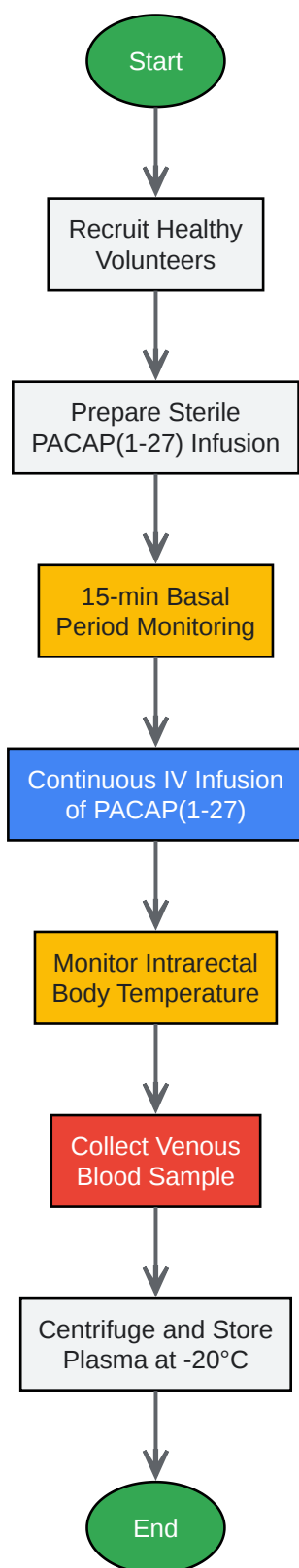
Objective: To assess the in vivo vascular effects of PACAP(1-27) in humans.

Methodology:

- **Subject Recruitment:** Healthy volunteers are recruited for the study.
- **Preparation:** A continuous infusion of sterile PACAP(1-27) is prepared, diluted in 2% human serum albumin.
- **Administration:** Following a 15-minute basal period, subjects receive a continuous intravenous infusion of PACAP(1-27) at varying concentrations (e.g., 7.5, 15, 30, 100 pmol/kg b.w./h).
- **Monitoring:** Intrarectal body temperature is measured at defined time points throughout the infusion.
- **Blood Sampling:** After the experiment, venous blood is collected, centrifuged, and the plasma is stored at -20°C for further analysis.

Source: Adapted from a study on the vascular effects of PACAP in human skin.[\[7\]](#)

Experimental Workflow Diagram



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Caption: In vivo PACAP(1-27) infusion workflow.

Measurement of PACAP Levels in Human Plasma

Objective: To quantify the concentration of PACAP in human plasma samples.

Methodology (ELISA):

- **Sample Collection:** Blood samples are collected from subjects, typically in the morning after fasting.
- **Plasma Preparation:** Samples are centrifuged at 3500 rpm for 15 minutes. The plasma is then extracted and stored at -80°C until analysis.
- **ELISA Procedure:** A double-antibody sandwich ELISA immunoassay specific for PACAP is used.
 - The optimal sample volume is determined through dilution tests.
 - All measurements are performed in duplicate.
 - A standard curve is generated using known concentrations of synthetic PACAP.
 - The absorbance is read, and the concentration of PACAP in the samples is calculated based on the standard curve.

Source: Adapted from studies measuring PACAP levels in human plasma.[\[19\]](#)[\[20\]](#)

In Vitro Studies on Human Bronchial Smooth Muscle

Objective: To investigate the relaxant effect of PACAP(1-27) on human bronchial smooth muscle.

Methodology:

- **Tissue Preparation:** Human bronchial tissue is obtained and prepared for in vitro experiments.
- **Precontraction:** The bronchial smooth muscle is precontracted with an agent such as carbachol (e.g., 0.1 μ M).

- Drug Administration: Cumulative or non-cumulative concentrations of PACAP(1-27) are added to the tissue bath.
- Measurement of Relaxation: The relaxation of the smooth muscle is measured and recorded.
- Data Analysis: Concentration-response curves are generated to determine the potency and maximum relaxant effect.

Source: Adapted from a study on the bronchodilatory effects of PACAP analogues.[16]

Conclusion

PACAP(1-27) is a critical endogenous peptide with a wide array of functions in human physiology. Its actions are mediated through a well-defined set of receptors and intracellular signaling pathways, leading to diverse effects across multiple organ systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A deeper understanding of the endogenous roles of PACAP(1-27) will be instrumental in exploring the therapeutic potential of targeting the PACAP system for a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Further research is warranted to fully elucidate the complex and nuanced roles of this fascinating neuropeptide in human health and disease.

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